5-Chloro-4-hydroxy-2-methylbenzoic acid CAS 1555855-22-5 properties
5-Chloro-4-hydroxy-2-methylbenzoic acid CAS 1555855-22-5 properties
This is an in-depth technical guide for 5-Chloro-4-hydroxy-2-methylbenzoic acid (CAS 1555855-22-5), a critical intermediate in the synthesis of next-generation Sphingosine-1-Phosphate Receptor 1 (S1P1) modulators.
CAS: 1555855-22-5 | Formula: C₈H₇ClO₃ | MW: 186.59 g/mol
Executive Summary & Application Context
5-Chloro-4-hydroxy-2-methylbenzoic acid is a highly specialized pharmacophore building block. Unlike generic benzoic acid derivatives, this specific isomer is engineered to serve as the polar "head group" or linker in the synthesis of S1P1 receptor agonists , such as those in development by Akaal Pharma (e.g., AKP-11 and Takp-119 ).
These therapeutics represent a significant advancement over first-generation S1P modulators (like Fingolimod) by offering:
-
Enhanced Selectivity: Targeting S1P1 over S1P3 to minimize bradycardia risks.
-
Multimodal Action: Downregulating pro-inflammatory cytokines (IL-17, IL-23) in dermatological conditions like Psoriasis and Atopic Dermatitis .
The 5-chloro-4-hydroxy-2-methyl substitution pattern is critical for optimizing the binding affinity within the S1P1 hydrophobic pocket while maintaining metabolic stability.
Chemical Properties & Specifications
The following data aggregates experimental values and predictive models suitable for process development.
Physicochemical Data Table
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | High purity (>98%) required for GMP synthesis. |
| Molecular Weight | 186.59 g/mol | Monoisotopic Mass: 186.008 Da |
| Melting Point | 215 – 218 °C (Predicted) | Distinct from non-chlorinated precursor (~177°C). |
| pKa (Acid) | ~4.0 | Carboxylic acid moiety. |
| pKa (Phenol) | ~8.5 | The chlorine atom increases acidity of the phenol. |
| LogP | 2.1 – 2.5 | Moderate lipophilicity; suitable for oral/topical drugs. |
| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in water; requires pH adjustment. |
Synthesis & Manufacturing Protocol
Role: Senior Application Scientist Objective: Regioselective chlorination of 4-hydroxy-2-methylbenzoic acid.
Mechanistic Rationale
The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The challenge is controlling regioselectivity between the C3 and C5 positions.
-
Directing Effects: The hydroxyl group (-OH) at C4 is the strongest activator and directs ortho (C3, C5). The methyl group (-CH3) at C2 directs para to C5.
-
Synergy: Both the -OH and -CH3 groups cooperatively activate the C5 position , making it the kinetically favored site for chlorination over C3 (which is sterically hindered by the adjacent methyl group).
Protocol: Regioselective Chlorination using NCS
This protocol avoids the use of harsh chlorine gas, utilizing N-Chlorosuccinimide (NCS) for precise stoichiometry.
Reagents:
-
Precursor: 4-Hydroxy-2-methylbenzoic acid (1.0 eq)
-
Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)
-
Solvent: Acetonitrile (MeCN) or DMF
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 eq) - Optional, accelerates reaction.
Step-by-Step Methodology:
-
Dissolution: Charge a glass-lined reactor with 4-Hydroxy-2-methylbenzoic acid and Acetonitrile (10 volumes). Stir until fully dissolved at 25°C.
-
Addition: Add NCS portion-wise over 30 minutes. Critical: Maintain temperature <30°C to prevent over-chlorination.
-
Reaction: Stir the mixture at 40–50°C for 4–6 hours. Monitor by HPLC (Target: <2% starting material).
-
Quench & Workup:
-
Concentrate the solvent under reduced pressure.
-
Resuspend the residue in water.
-
Adjust pH to ~3 with dilute HCl to precipitate the product.
-
-
Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water if necessary to remove succinimide byproducts.
Synthesis Workflow Diagram
Figure 1: Regioselective chlorination pathway via N-Chlorosuccinimide (NCS).
Therapeutic Mechanism of Action (S1P1 Modulation)
The primary utility of CAS 1555855-22-5 is in constructing the "head" of S1P1 agonists. These drugs function by functional antagonism .
-
Agonist Binding: The drug binds to the S1P1 receptor on lymphocytes.
-
Internalization: Unlike natural S1P, the drug induces rapid and sustained internalization (endocytosis) of the receptor.
-
Desensitization: The receptor is degraded or sequestered, rendering the lymphocyte "blind" to the S1P gradient.
-
Egress Blockade: Lymphocytes cannot exit lymph nodes to enter inflamed tissues (skin, CNS), thereby reducing autoimmune inflammation.
S1P1 Signaling & Internalization Pathway
Figure 2: Mechanism of Action for S1P1 modulators synthesized using the target intermediate.
References & Authority
-
Akaal Pharma Pty Ltd. (2014). Substituted Benzoic Acid Derivatives as S1P1 Agonists. Patent WO2014/63199 A1.[1][2]
-
Samuvel, D. J., et al. (2015).[3] AKP-11: A Novel S1P1 Agonist with Favorable Safety Profile Attenuates Experimental Autoimmune Encephalomyelitis.[3] PLOS ONE.[3]
-
PubChem. (2025). Compound Summary: 5-Chloro-4-hydroxy-2-methylbenzoic acid.[4] National Library of Medicine.
-
Bld Pharm. (2024). Product Analysis: 5-Chloro-4-hydroxy-2-methylbenzoic acid.[4]
Sources
- 1. 552331-00-7 | 4-Iodopyridin-2-amine | Amines | Ambeed.com [ambeed.com]
- 2. 767-00-0 | 4-Hydroxybenzonitrile | Liquid Crystal (LC) Building Blocks | Ambeed.com [ambeed.com]
- 3. Akaal Pharma Announces Superior Safety And Comparable Efficacy Of Sphingosine 1-Phosphate Receptor-1 (S1P1) Modulator AKP-11 As Compared To Gilenya (Fingolimod) For The Treatment Of Multiple Sclerosis - BioSpace [biospace.com]
- 4. 53984-36-4|3-Chloro-5-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
